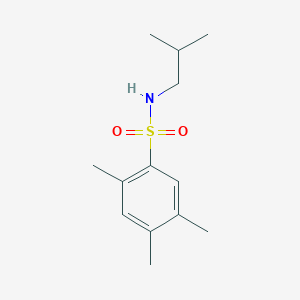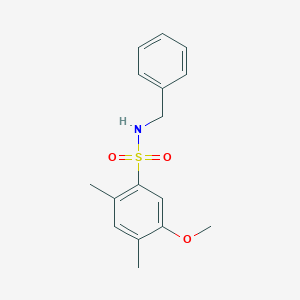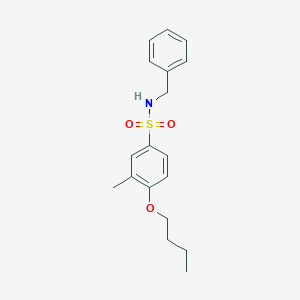
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide, also known as CPBS, is a sulfonamide compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CPBS is a white crystalline powder that is soluble in water and organic solvents. In
Wirkmechanismus
The exact mechanism of action of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of arthritis and other inflammatory diseases.
Biochemical and Physiological Effects:
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and protein kinase C. 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide for cancer treatment. Another area of interest is its potential use in the treatment of bacterial infections. Studies are needed to determine the effectiveness of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide against various bacterial strains. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide and its potential applications in other disease areas.
Synthesemethoden
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide can be synthesized by reacting 5-chloro-2-propoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, anti-inflammatory, and antitumor properties. 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
Eigenschaften
Produktname |
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide |
|---|---|
Molekularformel |
C15H22ClNO3S |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO3S/c1-2-10-20-14-9-8-12(16)11-15(14)21(18,19)17-13-6-4-3-5-7-13/h8-9,11,13,17H,2-7,10H2,1H3 |
InChI-Schlüssel |
AETPPRYQJNRJKY-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCC2 |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)

